molecular formula C18H29NO6 B4039154 oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine

oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine

Cat. No.: B4039154
M. Wt: 355.4 g/mol
InChI Key: FSTQQQUSIGSFGS-UHFFFAOYSA-N
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Description

Oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivative. . The amine derivative, N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine, is a more complex structure that includes an ether and an amine functional group.

Scientific Research Applications

Oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: The amine derivative can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: Both oxalic acid and the amine derivative can undergo substitution reactions. For example, the hydroxyl groups in oxalic acid can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carbon dioxide, water.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted oxalic acid derivatives and amines.

Mechanism of Action

The mechanism of action of oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine involves its interaction with molecular targets such as enzymes and proteins. The oxalic acid component can chelate metal ions, affecting enzyme activity, while the amine derivative can interact with receptors and other proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium Oxalate: A salt of oxalic acid used in various applications.

    Calcium Oxalate: A naturally occurring compound found in plants and animals.

Properties

IUPAC Name

oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-5-14(4)17-11-8-12-18-15-9-6-7-10-16(15)19-13(2)3;3-1(4)2(5)6/h6-7,9-10,13-14,17H,5,8,11-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTQQQUSIGSFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=CC=CC=C1OC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Reactant of Route 2
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Reactant of Route 3
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Reactant of Route 4
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Reactant of Route 5
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine
Reactant of Route 6
oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine

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